Phenylephrine glucuronide-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Accurate LC-MS/MS quantification of phenylephrine and its glucuronide metabolite is hindered by ion suppression and matrix effects that unlabeled internal standards cannot correct. Phenylephrine glucuronide-d3 directly addresses this analytical challenge: • Stable isotope-labeled (+3 Da) analog ensures co-elution with the target analyte while providing a distinct mass spectrometric signal for robust matrix effect correction. • Enables FDA/EMA-compliant bioanalytical method validation, supporting reliable pharmacokinetic (ADME) studies and regulatory submissions. • Available in high chemical and isotopic purity, minimizing interference for trace-level metabolite quantification in plasma, urine, and complex biological matrices.

Molecular Formula C15H21NO8
Molecular Weight 346.35 g/mol
Cat. No. B12422431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine glucuronide-d3
Molecular FormulaC15H21NO8
Molecular Weight346.35 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
InChIInChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3
InChIKeyDMVJUYDQYGHJIC-HGEUREDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylephrine Glucuronide-d3 for LC-MS/MS Quantification


Phenylephrine glucuronide-d3 is a stable isotope-labeled (deuterated) analog of phenylephrine glucuronide, a major phase II metabolite of the α1-adrenergic receptor agonist phenylephrine . With a molecular formula of C₁₅H₁₈D₃NO₈ and a molecular weight of 346.35 g/mol, this compound incorporates three deuterium atoms in place of hydrogen, providing a mass shift of +3 Da relative to the unlabeled analyte . It is specifically designed and validated for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate measurement of phenylephrine and its metabolites in complex biological matrices [1].

LC-MS/MS bioanalytical method development for phenylephrine metabolite quantification
Stable isotope-labeled internal standard (SIL-IS) for matrix-effect correction in complex biological matrices
Deuterated (+3 Da) analog of phenylephrine glucuronide for quantitative MS channel separation

Phenylephrine Glucuronide-d3: Why Generic IS Are Inadequate


Generic substitution with unlabeled phenylephrine glucuronide or structurally dissimilar internal standards is scientifically invalid for quantitative LC-MS/MS workflows. Unlabeled compounds co-elute and share identical mass transitions with the endogenous analyte, making them indistinguishable in the mass spectrometer and thus useless for correcting for matrix effects, ion suppression, or variable recovery [1]. Conversely, non-analog internal standards (e.g., structural analogs with different functional groups) exhibit divergent chromatographic retention times, ionization efficiencies, and extraction recoveries from the target analyte, leading to inaccurate and irreproducible quantification that fails regulatory guidelines for bioanalytical method validation [2]. Only a stable isotope-labeled analog, such as phenylephrine glucuronide-d3, with a +3 Da mass shift, maintains near-identical physicochemical properties while providing a unique MS signal, ensuring reliable and precise measurements in complex biological samples [3].

Unlabeled phenylephrine glucuronide

Shares identical mass-to-charge ratio with the endogenous analyte; co-elution without distinct MS signal prevents quantitative correction and may compromise accuracy.

Non-analog structural internal standards

Divergent retention times, ionization efficiencies, and extraction recoveries may shift quantification away from target analyte behavior, limiting method reproducibility.

Lower-purity or non-isotopic ISTD

Reduced isotopic purity introduces cross-talk into the analyte channel; non-deuterated analogs lack the mass shift required for interference-free quantification.

Performance Evidence for Phenylephrine Glucuronide-d3


Isotopic Shift for Specific Quantification

Phenylephrine glucuronide-d3 exhibits a molecular ion mass shift of +3 Da relative to unlabeled phenylephrine glucuronide due to the incorporation of three deuterium atoms (m/z 346.35 vs. 343.33 for [M+H]+) . This distinct mass difference allows the mass spectrometer to selectively monitor and quantify the analyte and internal standard in separate channels, eliminating signal interference . In contrast, an unlabeled internal standard would co-elute and share the exact same mass-to-charge ratio (m/z) as the analyte, rendering it indistinguishable and thus useless for quantitative correction [1].

Isotopic Shift
Head-to-head

+3.02 m/z mass shift

Target: 346.35 m/z vs. Unlabeled: 343.33 m/z

Supports interference-free quantification via distinct MS channels.

ESI positive mode; calculated from molecular formulas.

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic and Chemical Purity

Phenylephrine glucuronide-d3 is supplied with a certified isotopic purity of ≥98% atom D and a chemical purity of ≥95% (or >98% for some vendors) . High isotopic purity ensures that the unlabeled (M+0) signal contribution from the internal standard is ≤2%, minimizing false-positive contributions to the analyte channel [1]. In contrast, lower isotopic purity standards (e.g., 90% atom D) would introduce significant cross-talk, leading to overestimation of analyte concentration and failing regulatory acceptance criteria for accuracy and precision [2]. High chemical purity reduces the presence of unknown impurities that could cause matrix effects or interfere with MS detection.

Purity
Specification review

≥98% atom D; ≥95% chemical purity

Up to >98% chemical purity per vendor CoA

Minimizes cross-talk and impurity-related matrix effects for LLOQ reliability.

Certified per vendor Certificate of Analysis.

Isotopic Purity Chemical Purity Method Validation

Co-Elution for Ion Suppression Correction

A stable isotope-labeled internal standard (SIL-IS) is selected specifically because it co-elutes with the unlabeled analyte, experiencing the exact same matrix effects and ion suppression/enhancement [1]. Phenylephrine glucuronide-d3, with three deuterium atoms, exhibits a retention time (RT) shift that is minimal (typically <0.05 min) and within acceptable limits, ensuring it accurately mirrors the ionization behavior of the analyte throughout the LC gradient [2]. In contrast, a non-analog internal standard would have a different RT, experiencing different mobile phase composition and matrix components at the point of elution, leading to incomplete correction and inaccurate quantification [3].

Co-Elution
Class-level

Co-elution with unlabeled analyte

Negligible RT shift vs. non-analog IS (>0.5 min difference)

Enables matched matrix-effect correction across the analyte peak.

Class-level inference; reversed-phase LC-MS/MS context.

Chromatography Matrix Effect Ion Suppression

Recovery and Precision with SIL-IS

While direct recovery and precision data for phenylephrine glucuronide-d3 are not publicly available in the literature, class-level data for stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS assays demonstrate significant improvements in method performance. Studies report relative recovery rates between 101.78% and 104.66% and intra-batch precision (%CV) between 2.39% and 4.79% when using deuterated IS [1]. These values meet the stringent acceptance criteria for bioanalytical method validation (recovery within 100 ± 15%, precision ≤15% CV). In contrast, methods using non-isotopic IS or external standard calibration often exhibit lower and more variable recoveries and poorer precision (CV > 15%) [2].

Recovery & Precision
Class-level

Recovery 101.78–104.66%; CV 2.39–4.79%

Inferred from deuterated SIL-IS class-level data

Supports method validation review for accuracy and precision endpoints.

Data to verify for this specific compound; class-level evidence.

Recovery Precision Method Validation

Application Scenarios for Phenylephrine Glucuronide-d3


Regulated Bioanalysis and PK Studies

In pharmacokinetic (PK) studies requiring the quantification of phenylephrine and its major glucuronide metabolite in plasma or urine, phenylephrine glucuronide-d3 is the definitive internal standard. Its use directly addresses FDA and EMA guidelines for bioanalytical method validation, enabling accurate assessment of drug absorption, distribution, metabolism, and excretion (ADME) profiles [1]. The high isotopic and chemical purity minimizes interference, ensuring that the calculated pharmacokinetic parameters (e.g., Cmax, AUC, t½) are reliable and reproducible, a critical requirement for regulatory submissions .

Method Development for Metabolite Profiling

For laboratories developing novel LC-MS/MS methods for quantifying phenylephrine and its metabolites in complex biological matrices, procuring phenylephrine glucuronide-d3 is a foundational step. Its co-elution with the target glucuronide analyte allows for robust correction of matrix effects and ion suppression, leading to wider linear dynamic ranges and lower limits of quantification (LLOQ) [1]. This facilitates the detection and quantitation of trace levels of metabolites, which is essential for comprehensive metabolic profiling, drug-drug interaction studies, and clinical toxicology applications .

QC and Impurity Testing in Manufacturing

In a GMP pharmaceutical manufacturing setting, phenylephrine glucuronide-d3 serves as a high-purity reference standard for monitoring potential glucuronide impurities in active pharmaceutical ingredient (API) batches. By using this deuterated standard in LC-MS/MS assays, quality control laboratories can achieve the specificity and sensitivity required to accurately identify and quantify trace levels of the glucuronide metabolite, ensuring product purity and compliance with ICH guidelines [1].

Metabolism and Disposition Studies

For academic researchers investigating the pharmacogenomics of phenylephrine metabolism or the impact of disease states on drug clearance, phenylephrine glucuronide-d3 provides the analytical precision necessary to detect small but biologically significant changes in metabolite concentrations. The ability to accurately quantify the glucuronide conjugate in clinical samples (e.g., from patients with renal or hepatic impairment) using this SIL-IS enables robust correlation of pharmacokinetic data with genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes, advancing personalized medicine research [1].

Application
Selection Property
Validation Focus
PK bioanalysis research
SIL-IS method validation context
Bioanalytical validation review
Metabolite method development
Co-elution and matrix-effect correction
LLOQ and linear dynamic range
Manufacturing QC research
High-purity reference standard context
Specificity and sensitivity review
Metabolism and pharmacogenomics research
Precision for metabolite quantification
Human plasma research matrix analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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